(3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

Catalog No.
S3263239
CAS No.
142037-79-4
M.F
C20H30O5
M. Wt
350.455
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydr...

CAS Number

142037-79-4

Product Name

(3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

IUPAC Name

(3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

Molecular Formula

C20H30O5

Molecular Weight

350.455

InChI

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5+/t14-,15+,16+,17-,19+,20+/m1/s1

InChI Key

BOJKULTULYSRAS-NPWGMBKGSA-N

SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O

Solubility

not available

14-Epiandrographolide is a naturally occurring compound belonging to the class of liganoids []. Lignanoids are a group of phenolic compounds found in various plants. 14-Epiandrographolide specifically originates from the Chinese herb Andrographis paniculata, also known as Chuanxinlian []. This herb has a long history of use in traditional Chinese medicine for treating various ailments like fever, diarrhea, and upper respiratory infections []. Research suggests that 14-Epiandrographolide, along with other andrographolides, might contribute to the medicinal properties of Andrographis paniculata [].


Molecular Structure Analysis

14-Epiandrographolide has a complex molecular structure consisting of a dibenzylbutane skeleton with a substituted lactone ring and several hydroxyl groups []. The presence of these hydroxyl groups makes it a polar molecule. A notable aspect of its structure is the stereochemistry at the 14th carbon position. 14-Epiandrographolide has an “epi” configuration at C-14, meaning the substituent is oriented oppositely compared to the related compound andrographolide []. This subtle difference in stereochemistry might influence the biological activity of the molecule.

The exact mechanism of action of 14-Epiandrographolide remains unclear. Research suggests that Andrographis paniculata extracts, containing a mixture of andrographolides including 14-Epiandrographolide, might possess anti-inflammatory, antibacterial, and antiviral properties []. However, it's difficult to isolate the specific contribution of 14-Epiandrographolide within the complex herbal extract. Further research is needed to elucidate the specific mechanisms by which 14-Epiandrographolide exerts its biological effects.

  • Anti-inflammatory Properties

    Studies have shown 14-Epiandrographolide may possess anti-inflammatory effects. Research published in the journal "Biomedicine & Pharmacotherapy" indicates that 14-Epiandrographolide might suppress the production of inflammatory mediators, potentially offering therapeutic benefits for conditions like arthritis and inflammatory bowel disease [].

  • Antimicrobial Activity

    Some scientific evidence suggests 14-Epiandrographolide may exhibit antimicrobial properties. A study published in "BMC Complementary and Alternative Medicine" found that 14-Epiandrographolide demonstrated antibacterial activity against various bacterial strains []. However, more research is needed to determine the effectiveness and optimal use of 14-Epiandrographolide for antimicrobial purposes.

  • Immunomodulatory Effects

    -Epiandrographolide might influence the immune system. A study in "כתב עת לרפואה סינית" (Chinese Medicine Journal), though not in English, explored the immunomodulatory effects of 14-Epiandrographolide, suggesting potential for immune system support. Further research is necessary to fully understand these effects and their clinical implications.

XLogP3

2.2

Dates

Modify: 2024-04-14

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